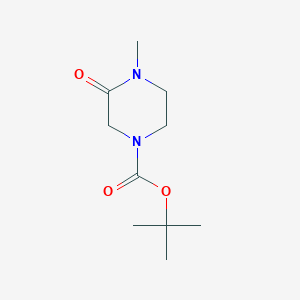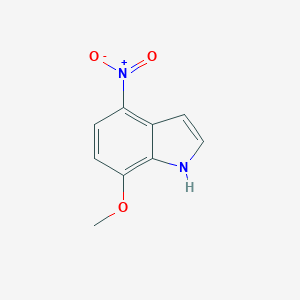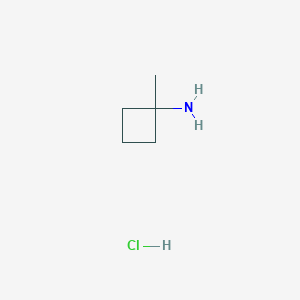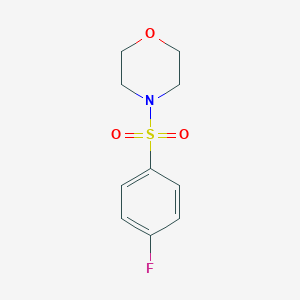![molecular formula C17H24N2O2 B182184 ((1R,5S,6s)-3-bencil-3-azabiciclo[3.1.0]hexan-6-il)carbamato de terc-butilo CAS No. 185559-52-8](/img/structure/B182184.png)
((1R,5S,6s)-3-bencil-3-azabiciclo[3.1.0]hexan-6-il)carbamato de terc-butilo
Descripción general
Descripción
“tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate” is a synthetic compound . It is a chiral molecule, meaning it has a non-superimposable mirror image. This allows it to interact with other chiral molecules in a specific way.
Synthesis Analysis
The synthesis of similar compounds involves the use of N-ethyl-N,N-diisopropylamine in DMF (N,N-dimethyl-formamide) at 50℃ for 18 hours . Another method involves the use of N-ethyl-N,N-diisopropylamine in acetonitrile at 80℃ .Molecular Structure Analysis
The molecular formula of the compound is C10H18N2O2 . The InChI Code is 1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6-,7+,8+ .Chemical Reactions Analysis
The compound has been found to bind to certain enzymes, such as cytochrome P450, and inhibit their activity. It is also capable of forming a variety of other bonds, such as covalent and ionic bonds.Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Mecanismo De Acción
Target of Action
The primary target of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[31It is suggested that it could be used as an intermediate in the synthesis of histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Pharmacokinetics
The pharmacokinetic properties of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[31Its potential use as an hdac inhibitor suggests it may have good oral bioavailability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate in lab experiments is its potent inhibitory effect on acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential uses in other areas of scientific research.
Aplicaciones Científicas De Investigación
Síntesis de análogos de productos naturales
Este compuesto podría utilizarse como intermedio en la síntesis de análogos de productos naturales con posibles actividades biológicas, como la citotoxicidad contra líneas celulares de carcinoma humano .
Precursor para compuestos biológicamente activos
Puede servir como precursor de productos naturales biológicamente activos, ayudando en la síntesis de compuestos como Indiacen A y B .
Investigación enzimática
El compuesto podría estar involucrado en estudios enzimáticos o investigación de biosíntesis, contribuyendo a nuestra comprensión de los procesos biológicos .
Análisis de la estructura química
Los investigadores podrían utilizar este compuesto para el análisis de la estructura cristalina, lo cual es crucial para comprender las interacciones y propiedades moleculares .
Química medicinal
Podría utilizarse en química medicinal para el desarrollo de nuevos fármacos, especialmente considerando su compleja estructura bicíclica .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)18-15-13-10-19(11-14(13)15)9-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,18,20)/t13-,14+,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIFMNXUMIYQHE-YIONKMFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453171, DTXSID901113710 | |
| Record name | tert-butyl (1R,5S,6s)-3-benzyl-3-aza-bicyclo[3.1.0]hexan-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(1α,5α,6α)-3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901113710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185559-52-8, 151860-18-3 | |
| Record name | tert-butyl (1R,5S,6s)-3-benzyl-3-aza-bicyclo[3.1.0]hexan-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(1α,5α,6α)-3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901113710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)

